1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is a complex organic compound with a unique structure that includes two pyrazole rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling of the Pyrazole Rings: The final step involves coupling the two pyrazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is unique due to the presence of two pyrazole rings and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14F3N5 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-4-10(17-18(7)2)15-6-8-5-9(11(12,13)14)16-19(8)3/h4-5H,6H2,1-3H3,(H,15,17) |
InChI Key |
OHJSZADIGRVIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
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